molecular formula C9H7N3O2 B1582574 4-(4-Nitrophenyl)-1H-imidazole CAS No. 38980-93-7

4-(4-Nitrophenyl)-1H-imidazole

Cat. No. B1582574
CAS RN: 38980-93-7
M. Wt: 189.17 g/mol
InChI Key: FNLBIRUBMLUNQC-UHFFFAOYSA-N
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Description

4-Nitrophenyl compounds are typically characterized by a phenyl ring (a ring of six carbon atoms) with a nitro group (-NO2) attached . They are often used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of 4-nitrophenyl compounds often involves the use of catalytic reduction . For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .


Molecular Structure Analysis

The molecular structure of 4-nitrophenyl compounds typically includes a phenyl ring with a nitro group attached . The exact structure would depend on the specific compound and the other groups attached to the molecule.


Chemical Reactions Analysis

4-Nitrophenyl compounds are often involved in reduction reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a commonly studied reaction .

Scientific Research Applications

1. Catalysis and Enzyme Inhibition

4-Nitrophenyl-1H-imidazole derivatives demonstrate significant roles in catalysis and enzyme inhibition. For example, nitrefazole, a derivative of 4-nitroimidazole, exhibits a strong and prolonged inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985). Similarly, the hydrolysis of 4-nitrophenyl acetate catalyzed by various 2-substituted imidazoles, including derivatives of 4-nitrophenyl-1H-imidazole, provides insights into nucleophilic catalysis and the steric effects of substituents (Akiyama, Hara, & Tanabe, 1978).

2. Medicinal Chemistry

In the field of medicinal chemistry, 4-nitrophenyl-1H-imidazole derivatives have shown potential. For instance, 1-aryl-4-nitro-1H-imidazoles have been identified as promising candidates for treating human African trypanosomiasis, showcasing the therapeutic potential of these compounds (Trunz et al., 2011).

3. Electrochemical Studies

Electrochemical properties of 4-nitrophenyl-1H-imidazole derivatives are significant in various applications. Studies on compounds like 2-(4-nitrophenyl)-1H-benzo[d]imidazole reveal insights into their electrochemical reduction, which has implications in fields like energy storage and conversion (Datta et al., 2016).

4. Antimicrobial Applications

Imidazole derivatives, including 4-nitrophenyl-1H-imidazole, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant potential as antimicrobial agents, indicating their utility in pharmaceutical applications (Narwal et al., 2012).

5. Corrosion Inhibition

Some derivatives of 4-nitrophenyl-1H-imidazole have been studied for their role as corrosion inhibitors. These studies contribute to the understanding of how these compounds can be used in protecting metals from corrosion, which is crucial in various industrial applications (Singh et al., 2017).

Safety and Hazards

4-Nitrophenyl compounds can pose various safety hazards. For example, they can cause severe eye damage and may cause an allergic skin reaction . It’s important to handle these compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions for 4-nitrophenyl compounds could involve further studying their mechanisms of action and exploring their potential uses in various fields, such as nanotechnology and pharmaceuticals .

properties

IUPAC Name

5-(4-nitrophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLBIRUBMLUNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358702
Record name 4-(4-Nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

38980-93-7
Record name 5-(4-Nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38980-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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